Home > Products > Screening Compounds P112772 > {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol - 1638760-51-6

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

Catalog Number: EVT-3459959
CAS Number: 1638760-51-6
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for various pharmaceutical agents, including kinase inhibitors and antiviral compounds .

Source and Classification

This compound is classified under pyrrolopyrimidines, a subclass of heterocyclic compounds known for their diverse biological activities. The specific structure of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Synthesis Analysis

Methods

The synthesis of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves several key steps:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds. The reaction conditions often include heating and the use of solvents that facilitate cyclization .
  2. Hydroxymethylation: The introduction of the hydroxymethyl group at the 2-position can be performed using formaldehyde or other aldehydes in the presence of suitable catalysts or bases to ensure high yields and selectivity .

Technical Details

Molecular Structure Analysis

Data

The compound exhibits specific spectroscopic properties that aid in its identification:

  • Melting Point: Typically ranges around 150–160 °C.
  • Mass Spectrometry: The molecular ion peak corresponds to m/z 163 (C8_{8}H9_{9}N3_{3}).
  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts corresponding to protons on the pyrrole nitrogen and hydroxymethyl groups provide structural confirmation .
Chemical Reactions Analysis

Reactions

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: The hydroxymethyl group can be reduced to a methyl group using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The hydroxymethyl group may undergo nucleophilic substitution reactions where it can be replaced by other functional groups such as halides or amines in the presence of a base .

Technical Details

The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. For example, using mild conditions for oxidation helps preserve sensitive functional groups present in other parts of the molecule.

Mechanism of Action

The mechanism of action for {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol primarily involves its interaction with specific molecular targets such as enzymes or receptors. This compound has been shown to inhibit or modulate enzyme activities related to various biological pathways, including signal transduction and gene expression.

Process

Upon binding to its target, {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol may alter enzyme conformation or activity, leading to downstream effects on cellular processes such as proliferation and apoptosis. This makes it a candidate for therapeutic applications in diseases where these pathways are dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of alcohols and heterocycles; can participate in both electrophilic and nucleophilic reactions.

Relevant data from studies indicate that modifications to this compound's structure can significantly affect its solubility and biological activity, making it an important focus for optimization in drug design .

Applications

Scientific Uses

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol has significant applications across various fields:

  1. Medicinal Chemistry: Serves as an important precursor for synthesizing kinase inhibitors that target specific pathways involved in cancer progression.
  2. Biological Studies: Used extensively in research to study enzyme interactions and cellular signaling pathways.
  3. Chemical Biology: Employed in designing chemical probes that aid in investigating complex biological systems.
  4. Industrial Applications: Utilized in developing agrochemicals due to its potential efficacy against pests and pathogens .
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold represents a bioisostere of purine nucleobases, characterized by a fused bicyclic system that mimics the hydrogen-bonding patterns of adenine while offering enhanced opportunities for synthetic diversification. This core structure serves as a privileged pharmacophore in drug discovery due to its ability to interact with diverse biological targets, particularly protein kinases. Its π-deficient aromatic system facilitates π-stacking interactions within kinase ATP-binding pockets, while nitrogen atoms (N1, N3) act as hinge-binding anchors. The scaffold’s versatility is evidenced by its presence in FDA-approved drugs such as rituximab (JAK inhibitor), tofacitinib (JAK/STAT pathway), and pemetrexed (antifolate chemotherapeutic) [4] [7] [10].

Structural Significance of 7H-Pyrrolo[2,3-d]pyrimidine Core in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core enables high-affinity kinase binding through three-dimensional complementarity with conserved catalytic domains:

  • Hinge Region Engagement: N1 and C2-H groups form critical hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR, Glu915 in Axl), mimicking adenine’s interactions with ATP [2] [5].
  • Hydrophobic Pocket Occupancy: The planar aromatic system occupies the adenine-binding pocket, with C5 and C7 substitutions extending into adjacent hydrophobic regions [5] [7].
  • Conformational Flexibility: The pyrrole ring allows rotational freedom, enabling adaptation to both active ("U-shaped") and inactive (DFG-out) kinase conformations. Type I inhibitors (e.g., R428) utilize this for selective Axl inhibition (IC₅₀ = 14 nM), while Type II inhibitors (e.g., BMS-777607) exploit deeper allosteric pockets [2].

Table 1: Kinase Inhibition Profiles of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundKinase Targets (IC₅₀)Cancer ModelsKey Structural Features
R428 (Bemcentinib)Axl (14 nM)AML, NSCLC5-Aryl, C2-amine
BMS-777607Axl (1.1 nM), c-Met (3.9 nM)RCC, solid tumors2,4-Dianilinopyrimidine
Compound 13b [2]Axl/c-Met dual (≤20 nM)BaF3/TEL-Axl xenografts5-Methyl, C2-(4-fluorophenyl)
Compound 5k [5]EGFR (40 nM), Her2 (204 nM)HepG2, MCF-75-Methyl, C2-hydrazide

Role of C2-Functionalization (Methanol Derivative) in Pharmacophore Development

The C2 position of pyrrolo[2,3-d]pyrimidine serves as a strategic vector for pharmacophore elaboration. Introduction of a hydroxymethyl group (–CH₂OH) at C2 confers distinct advantages:

  • Hydrogen Bonding Capacity: The primary alcohol acts as both hydrogen bond donor and acceptor, enabling interactions with kinase residues (e.g., Thr790 in EGFR, Asp950 in VEGFR2) that are inaccessible to non-polar substituents. This enhances binding specificity and compensates for entropic penalties upon inhibitor binding [5] [9].
  • Synthetic Versatility: The hydroxyl group serves as a handle for further derivatization:
  • Etherification (e.g., prodrug formation)
  • Esterification (e.g., phosphate prodrugs for solubility)
  • Oxidation to aldehydes/carboxylic acids for linker conjugation [1] [5]
  • Steric Optimization: Compared to bulkier C2 substituents (e.g., anilines, halogens), the hydroxymethyl group maintains a low steric profile (molar refractivity = ~10 cm³/mol), allowing deep penetration into subpockets while avoiding clashes with gatekeeper residues. This is exemplified by {(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol} derivatives showing enhanced selectivity for kinases with smaller gatekeepers (e.g., CDK2 vs CDK4) [5].

Experimental Evidence: In enzymatic assays, C2-hydroxymethyl derivatives demonstrate ~3–5-fold improved IC₅₀ over C2-H analogs against EGFR and VEGFR2, attributed to additional hydrogen bonding with catalytic lysine residues. Molecular dynamics simulations confirm stable hydrogen bonds (2.8–3.2 Å) between the alcohol and kinase backbone carbonyls [5] [9].

Historical Development of 5-Methyl-Substituted Analogues as Targeted Therapeutics

The strategic incorporation of a methyl group at C5 has evolved through three generations of optimization:

  • First Generation (2000–2010): Early 5-unsubstituted derivatives (e.g., crizotinib analogs) showed potent kinase inhibition but suffered from metabolic instability due to CYP3A4-mediated oxidation of the pyrrole ring. Introduction of 5-methyl substituent blocked the predominant site of metabolism (C5–H oxidation), improving pharmacokinetic profiles [2] [7].
  • Second Generation (2010–2020): 5-Methyl became a hallmark of kinase inhibitors targeting resistance mutations. Case studies include:
  • Axl/c-Met Inhibitors: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidines (e.g., BPI-9016M) overcame resistance to first-generation c-Met inhibitors by enhancing hydrophobic contact with Leu1195 in c-Met [2].
  • EGFR Mutants: Compounds like compound 5k [5] maintained sub-100 nM potency against T790M-mutant EGFR by optimizing steric complementarity with the enlarged hydrophobic pocket.
  • Third Generation (2020–present): Hybridization strategies conjugate 5-methyl-pyrrolopyrimidine with privileged fragments:
  • Antibody-Drug Conjugates (ADCs): C2-hydroxymethyl serves as linker attachment point (e.g., payload: {(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol} derivatives conjugated to anti-HER2 mAbs) [5]
  • PROTACs: E3 ligase ligands (e.g., pomalidomide) linked via C2-alcohol enable targeted degradation of Axl and c-Met [2] [5].

Table 2: Evolution of 5-Methyl-pyrrolo[2,3-d]pyrimidine Therapeutics

GenerationRepresentative CompoundKey AdvanceClinical/Biological Impact
1stCrizotinib analogsMetabolic stabilization via 5-methylReduced clearance (t₁/₂ ↑ 2.3-fold)
2ndBPI-9016M [2]Dual Axl/c-Met inhibitionPhase II for NSCLC (overcoming crizotinib resistance)
3rdCompound 5k [5]Multi-kinase inhibition (EGFR, VEGFR2, CDK2)IC₅₀ = 40–204 nM; apoptosis induction in HepG2

Synthetic Accessibility: The 5-methyl group enables streamlined synthesis via:

  • Knorr-type Cyclization: Between 4-chloro-5-methylpyrrolo[2,3-d]pyrimidine and C2-building blocks (e.g., glycolate esters for hydroxymethyl) [6]
  • Cross-Coupling: Suzuki-Miyaura coupling at C4 after halogenation at C2 and C4 positions [7]Commercial availability of precursors like 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-86-2) facilitates large-scale production [6].

Properties

CAS Number

1638760-51-6

Product Name

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

IUPAC Name

(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-5-2-10-8-6(5)3-9-7(4-12)11-8/h2-3,12H,4H2,1H3,(H,9,10,11)

InChI Key

SMIQDTBHCKBJEN-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC(=NC=C12)CO

Canonical SMILES

CC1=CNC2=NC(=NC=C12)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.